molecular formula C6H2BrF2I B2664208 3-Bromo-2,5-difluoroiodobenzene CAS No. 1807026-56-7

3-Bromo-2,5-difluoroiodobenzene

Cat. No.: B2664208
CAS No.: 1807026-56-7
M. Wt: 318.887
InChI Key: WCTWHBKNARSRAR-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluoroiodobenzene is an organic compound with the molecular formula C6H2BrF2I. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-difluoroiodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of a benzene derivative. For instance, starting with a difluorobenzene, bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Following bromination, iodination can be achieved using iodine or an iodinating reagent such as iodine monochloride (ICl) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-difluoroiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Electrophilic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2,5-difluoroiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluoroiodobenzene involves its reactivity towards various chemical reagents. The presence of multiple halogen atoms makes it a versatile intermediate in organic synthesis. The compound can undergo halogen exchange, coupling, and substitution reactions, facilitating the formation of diverse chemical structures. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,5-difluoroiodobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and iodine atoms allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

1-bromo-2,5-difluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTWHBKNARSRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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